molecular formula C18H14N2O4 B4690116 5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide

5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide

Katalognummer B4690116
Molekulargewicht: 322.3 g/mol
InChI-Schlüssel: UXEUGHVCRVBYPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide, also known as ABX-1431, is a small molecule drug that has gained significant attention in the field of neuroscience research. ABX-1431 is a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to have a wide range of physiological and biochemical effects.

Wirkmechanismus

5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide exerts its effects by inhibiting the activity of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that acts as a retrograde neurotransmitter, modulating the release of neurotransmitters such as glutamate and GABA. By inhibiting MAGL, this compound increases the levels of 2-AG, leading to increased activation of cannabinoid receptors and modulation of neurotransmitter release. This mechanism of action has been shown to have a wide range of physiological and biochemical effects, including anti-inflammatory, analgesic, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and pain, as well as anxiety and depression-like behaviors. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the increased levels of 2-AG, which modulates the release of neurotransmitters such as glutamate and GABA.

Vorteile Und Einschränkungen Für Laborexperimente

5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and has high purity and stability. Additionally, this compound has been extensively studied in preclinical models of neurological disorders, making it a well-characterized tool compound for studying the endocannabinoid system. However, there are also limitations to the use of this compound in lab experiments. For example, its effects may be dose-dependent and may vary depending on the specific experimental conditions. Additionally, the long-term effects of this compound on the endocannabinoid system and other physiological systems are not yet fully understood.

Zukünftige Richtungen

There are several future directions for research on 5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide. One area of focus is the development of more potent and selective inhibitors of MAGL, which may have improved therapeutic potential for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological systems. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to explore its potential for the treatment of neurological disorders such as anxiety, depression, and addiction.
In conclusion, this compound is a small molecule drug that has gained significant attention in the field of neuroscience research due to its potent inhibition of MAGL and its effects on the endocannabinoid system. This compound has been extensively studied in preclinical models of neurological disorders, and has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant properties. Further research is needed to fully understand the potential therapeutic applications of this compound, and to develop more potent and selective inhibitors of MAGL.

Wissenschaftliche Forschungsanwendungen

5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide has been extensively studied in preclinical models of neurological disorders, including anxiety, depression, pain, and addiction. In these studies, this compound has been shown to have potent anti-inflammatory and analgesic effects, as well as anxiolytic and antidepressant properties. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for the treatment of substance abuse disorders.

Eigenschaften

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-benzyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(19-10-12-4-2-1-3-5-12)14-9-16(24-20-14)13-6-7-15-17(8-13)23-11-22-15/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEUGHVCRVBYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.